![molecular formula C8H6FNO B1304263 2-(4-Fluorophenoxy)acetonitrile CAS No. 24115-20-6](/img/structure/B1304263.png)
2-(4-Fluorophenoxy)acetonitrile
Overview
Description
2-(4-Fluorophenoxy)acetonitrile is a heterocyclic organic compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-(4-Fluorophenoxy)acetonitrile involves enantioselective transesterification with Candida antarctica lipase B (Novozym 435) . The optimum conditions for the transesterification include acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity (aw) of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .Molecular Structure Analysis
The molecular formula of 2-(4-Fluorophenoxy)acetonitrile is C8H6FNO . Its InChI code is 1S/C8H6FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 .Physical And Chemical Properties Analysis
2-(4-Fluorophenoxy)acetonitrile is a solid at room temperature . It has a melting point of 151.1°C . The density of this compound is 1.185g/cm³ .Scientific Research Applications
2-(4-Fluorophenoxy)acetonitrile: A Comprehensive Analysis of Scientific Research Applications
Proteomics Research: 2-(4-Fluorophenoxy)acetonitrile is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the synthesis of peptides or small molecules that interact with proteins to understand their role in biological processes .
Safety and Hazards
2-(4-Fluorophenoxy)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-fluorophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBGONFPCSVCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382420 | |
Record name | 2-(4-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)acetonitrile | |
CAS RN |
24115-20-6 | |
Record name | 2-(4-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24115-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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